N-[1-(1-benzofuran-2-yl)propan-2-yl]-2,3-dihydro-1-benzofuran-5-sulfonamide
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Overview
Description
N-[1-(1-benzofuran-2-yl)propan-2-yl]-2,3-dihydro-1-benzofuran-5-sulfonamide is a complex organic compound that features a benzofuran moiety. Benzofuran derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structural features, holds promise in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1-benzofuran-2-yl)propan-2-yl]-2,3-dihydro-1-benzofuran-5-sulfonamide typically involves multiple steps, starting with the formation of the benzofuran ring. One common method is the Friedel-Crafts reaction, where a phenol derivative reacts with an acyl chloride in the presence of a Lewis acid catalyst . Subsequent steps may involve sulfonation and amination reactions to introduce the sulfonamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[1-(1-benzofuran-2-yl)propan-2-yl]-2,3-dihydro-1-benzofuran-5-sulfonamide can undergo various chemical reactions, including:
Oxidation: The benzofuran ring can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can target the sulfonamide group, converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are commonly employed under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzofuran ring can yield benzofuran-2,3-dione, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
N-[1-(1-benzofuran-2-yl)propan-2-yl]-2,3-dihydro-1-benzofuran-5-sulfonamide has several scientific research applications:
Medicine: Its unique structure allows for the exploration of new therapeutic agents targeting specific diseases.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or dyes.
Mechanism of Action
The mechanism by which N-[1-(1-benzofuran-2-yl)propan-2-yl]-2,3-dihydro-1-benzofuran-5-sulfonamide exerts its effects is likely related to its interaction with specific molecular targets. For instance, benzofuran derivatives are known to interact with enzymes and receptors, modulating their activity . The sulfonamide group may enhance the compound’s binding affinity to certain proteins, thereby influencing biological pathways.
Comparison with Similar Compounds
Similar Compounds
Psoralen: A benzofuran derivative used in the treatment of skin diseases.
8-Methoxypsoralen: Another benzofuran compound with therapeutic applications.
Angelicin: Known for its use in phototherapy.
Uniqueness
N-[1-(1-benzofuran-2-yl)propan-2-yl]-2,3-dihydro-1-benzofuran-5-sulfonamide stands out due to its dual benzofuran structure and the presence of a sulfonamide group. This unique combination may confer distinct biological activities and chemical reactivity, making it a valuable compound for further research and development.
Properties
IUPAC Name |
N-[1-(1-benzofuran-2-yl)propan-2-yl]-2,3-dihydro-1-benzofuran-5-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO4S/c1-13(10-16-11-14-4-2-3-5-19(14)24-16)20-25(21,22)17-6-7-18-15(12-17)8-9-23-18/h2-7,11-13,20H,8-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNOUOKAHMSTUDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=CC=CC=C2O1)NS(=O)(=O)C3=CC4=C(C=C3)OCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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